3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

Übersicht

Beschreibung

GR 55562 dihydrochloride is a selective competitive 5-HT1B (5-HT1Dβ) silent antagonist with pKB values of 7.3 and 6.3.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology: 5-HT1B/5-HT1D Receptor Antagonism

GR 55562 dihydrochloride acts as a selective antagonist for 5-HT1B and 5-HT1D receptors . These receptors are implicated in the modulation of neurotransmission in the central nervous system. By inhibiting these receptors, GR 55562 dihydrochloride can be used to study their role in neurological disorders such as depression, anxiety, and migraine.

Cardiovascular Research: Pulmonary Artery Vasoconstriction

This compound has been utilized to investigate serotonin (5-HT) evoked contraction in pulmonary resistance arteries . It helps in understanding the vasoconstrictive effects mediated by 5-HT1-like receptors, which is valuable for developing treatments for pulmonary hypertension.

Cerebrovascular Studies: Cerebral Vasoconstriction

GR 55562 dihydrochloride is used to explore the subtypes of 5-HT1D receptors mediating cerebral vasoconstriction . This application is crucial for research into the pathophysiology of cerebrovascular diseases, including stroke and migraine.

Pharmacokinetics: Solubility and Stability

The solubility profile of GR 55562 dihydrochloride in water and its stability under various storage conditions are studied to optimize its use in laboratory settings . This information is essential for designing experiments and ensuring the reproducibility of results.

Drug Development: Receptor Binding Affinity

Research on GR 55562 dihydrochloride includes determining its binding affinity to various receptor subtypes . This data is fundamental in drug development processes, where the compound’s selectivity and potency are key factors for therapeutic applications.

Molecular Biology: Receptor Expression

Studies involving GR 55562 dihydrochloride also focus on the expression patterns of 5-HT1B and 5-HT1D receptors in different tissues . This helps in understanding the physiological roles of these receptors and their potential as drug targets.

Experimental Protocols: Handling and Usage

Detailed protocols on the handling and usage of GR 55562 dihydrochloride provide guidelines for its application in experimental setups . This includes advice on solution preparation, aliquoting, and temperature equilibration to maintain the integrity of the compound during research experiments.

Wirkmechanismus

GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .

Target of Action

GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .

Mode of Action

As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .

Action Environment

The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .

Eigenschaften

IUPAC Name |

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKWJHYQFQONBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

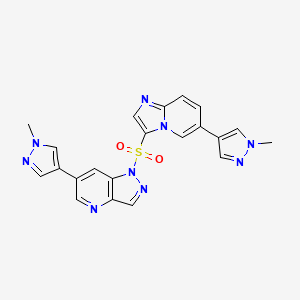

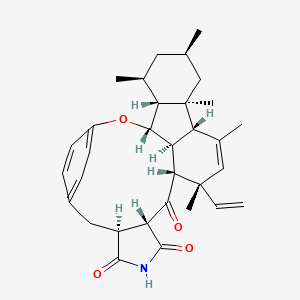

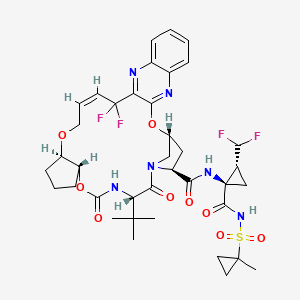

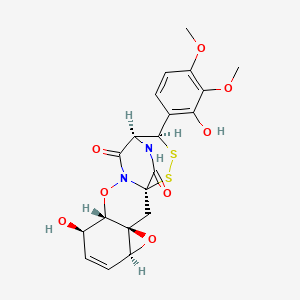

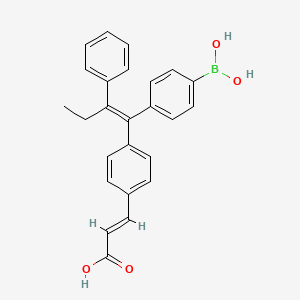

Feasible Synthetic Routes

Q & A

Q1: How does 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride influence synaptic activity in the hippocampus?

A1: The research primarily focuses on the pharmacological characterization of the 5-HT1B receptor and its role in modulating synaptic transmission within the CA1 region of the rat hippocampus []. While the paper doesn't explicitly investigate 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride, it explores the broader impact of 5-HT1B receptor activation on synaptic transmission. The findings suggest that 5-HT1B receptor activation leads to the inhibition of local excitatory synaptic transmission in this specific brain region []. This information provides valuable insight into the potential neuronal mechanisms influenced by compounds targeting the 5-HT1B receptor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)